2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid

Description

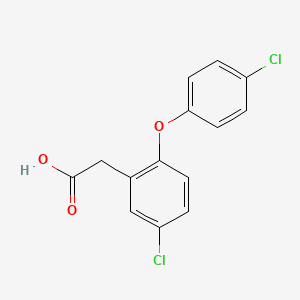

2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid (CAS: 25563-04-6) is a chlorinated aromatic compound featuring a biphenyl backbone with two chlorine substituents: one on the 4-position of the phenoxy ring and another on the 5-position of the phenylacetic acid moiety. Its molecular formula is $ \text{C}{14}\text{H}{10}\text{Cl}2\text{O}3 $, with a molecular weight of 297.14 g/mol. The compound is structurally characterized by a phenoxy group bridging two aromatic rings, one of which is directly linked to an acetic acid functional group.

Properties

IUPAC Name |

2-[5-chloro-2-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-1-4-12(5-2-10)19-13-6-3-11(16)7-9(13)8-14(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSIZFIPAPDQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid, also known as a derivative of chlorophenoxyacetic acids, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H11ClO3 and a CAS number of 25563-04-6. It features a chlorophenoxy group attached to a phenylacetic acid structure, contributing to its unique biological activity. The presence of chlorine atoms enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazides with aromatic aldehydes. Various synthetic routes have been explored, allowing chemists to optimize yields and purity levels based on desired applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study using the carrageenan-induced rat paw edema assay, the compound demonstrated moderate to excellent efficacy in reducing inflammation, suggesting its potential utility in treating conditions such as arthritis and other inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By blocking these enzymes, the compound may reduce the production of pro-inflammatory prostaglandins.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown promise in pharmacological studies related to pain relief. Its mechanism may involve modulation of pain pathways through similar COX inhibition or other pathways related to neurotransmitter release.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)-2-phenylacetic acid | Contains a single chlorophenoxy group | More straightforward synthesis; less steric hindrance |

| Phenylacetic Acid | Simple phenyl group without chlorination | Lacks halogen substitution; different biological activity |

| 4-Chlorophenol | A simpler structure without acetic acid | Primarily used as an antiseptic; lacks anti-inflammatory properties |

The unique combination of both chlorophenoxy and phenyl groups in this compound contributes to its distinct biological activity compared to these similar compounds.

Case Studies

- Anti-Inflammatory Efficacy : In an experimental model involving rats, treatment with this compound significantly reduced paw edema compared to control groups. The results indicated a dose-dependent response, affirming its potential therapeutic application for inflammatory conditions.

- Toxicological Assessment : A study on related compounds highlighted the low cytotoxicity of chlorophenoxy derivatives when tested on human neuroblastoma cells. While other surfactants exhibited significant toxicity, this compound maintained cell viability even at higher concentrations .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of chlorophenoxy acetic acids exhibit herbicidal properties, making them valuable in agricultural applications. The compound has been shown to affect various plant growth processes, often leading to herbicidal effects by disrupting auxin transport mechanisms.

Case Study: Herbicidal Activity

A study assessed the herbicidal efficacy of chlorophenoxy acetic acids on several weed species. The results indicated significant inhibition of growth at specific concentrations, demonstrating its potential as an effective herbicide .

Applications in Agriculture

- Herbicides : The primary application of 2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid is as a herbicide. Its mechanism involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

- Crop Protection : The compound is utilized in formulations aimed at protecting crops from a wide range of weeds, particularly in cereal crops where selective action is crucial.

Medical Applications

Emerging research has also explored the potential medical applications of chlorophenoxy acetic acids, particularly in therapeutic contexts.

- Anti-inflammatory Properties : Some studies suggest that compounds similar to this compound exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Toxicological Studies : Investigations into the toxicity profiles of chlorophenoxy acetic acids have revealed potential risks associated with exposure, particularly regarding aquatic organisms. For instance, studies on Cyprinus carpio (common carp) embryos demonstrated developmental toxicity at varying concentrations .

Comparison with Similar Compounds

Key Research Findings and Gaps

- Structural-Activity Relationship (SAR) : Dual chlorination and biphenyl frameworks enhance biological potency but may increase toxicity. Heterocyclic modifications (e.g., oxadiazole) improve selectivity and reduce cytotoxicity .

- Knowledge Gaps: Limited direct data on the target compound’s pharmacological profile.

Preparation Methods

Starting Materials and Key Intermediates

- o-Chloroacetophenone : Used as a key intermediate for introducing the acetyl group ortho to the phenoxy substituent.

- 4-Chlorophenol : Provides the chlorophenoxy moiety.

- Sodium hydroxide : Acts as a base for phenol deprotonation and nucleophilic substitution.

- Copper powder : Catalyzes the coupling reaction under nitrogen atmosphere.

- Sulfur powder and morpholine quinoline : Used for subsequent transformations and cyclization steps.

- Hydrochloric acid and glacial acetic acid : Employed for reflux and acidification during purification.

Stepwise Synthesis Procedure (Adapted from CN102746142A Patent)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | o-Chloroacetophenone (500 g), 4-chlorophenol (1000 g), NaOH (250 g), Cu powder (40 g), N2 atmosphere, heat & stir 10 h | Coupling reaction to form 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone intermediate | Formation of crude ketone intermediate, extracted with ethyl acetate and sherwood oil, no purification needed |

| 2 | Crude ketone, sulfur powder (250 g), morpholine quinoline (1000 g), reflux 5 h | Cyclization and sulfur incorporation step | Intermediate transformation under reflux |

| 3 | Concentrated HCl (1800 mL), glacial acetic acid (1800 mL), reflux 18 h | Acidic reflux for further conversion | Reaction mixture concentrated to 60% volume |

| 4 | Dilution with water (4000 mL), mechanical stirring, filtration | Solid separation | Crude solid isolated |

| 5 | Dissolution in ethyl acetate (10000 mL), addition of water (2000 mL) and sodium bicarbonate (500 g), stirring 10 min, separatory extraction | Purification step to remove impurities | Organic phase dried, black solid obtained |

| 6 | Dissolution in NaOH (3N, 5000 mL), extraction with ethyl acetate and sherwood oil, acidification to pH 3 with HCl | Final acidification and purification | Brown solid precipitated, boiled with sherwood oil and toluene 2 h |

| 7 | Cooling and filtration | Final isolation | Pure 2-(2-(4-chlorophenyl)phenyl)acetic acid obtained (yield ~431 g) |

This method improves upon prior art by reducing harsh reaction conditions and increasing yield and purity.

Alternative Ester Hydrolysis Route

Another approach involves synthesis of the methyl ester of 2-(4-chlorophenoxy)phenylacetic acid followed by hydrolysis:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of methyl ester intermediate | Reaction of chlorophenoxy phenylacetic acid methyl ester | Intermediate prepared |

| 2 | Hydrolysis with potassium hydroxide in methanol at 60°C for 3 h | Base-catalyzed ester hydrolysis | Conversion to free acid |

| 3 | Acidification with hydrochloric acid to pH 1 | Acid work-up | Precipitation of acid product |

| 4 | Isolation and purification | Final product obtained with ~87% yield |

This method is simpler but may require careful control of hydrolysis and purification steps.

Reaction Mechanism Insights

- The initial coupling likely proceeds via nucleophilic substitution of the chlorophenol oxygen on the o-chloroacetophenone under basic and copper-catalyzed conditions.

- Subsequent sulfur and morpholine quinoline treatment may facilitate cyclization or introduction of functional groups to stabilize the intermediate.

- Acidic reflux and extraction steps remove impurities and convert intermediates to the final acid form.

- Careful pH adjustments during extraction ensure precipitation of the target acid in high purity.

Data Table: Summary of Key Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material ratio (o-chloroacetophenone:4-chlorophenol) | 1:2 (500 g : 1000 g) | Ensures complete reaction |

| Base used | Sodium hydroxide (250 g) | Strong base for phenol deprotonation |

| Catalyst | Copper powder (40 g) | Under nitrogen atmosphere |

| Reaction temperature | Heating under reflux (varies per step) | Controlled to optimize yield |

| Reaction time | 10 h (coupling), 5 h (cyclization), 18 h (acid reflux) | Sequential steps |

| Extraction solvents | Ethyl acetate, sherwood oil, toluene | For purification |

| Final yield | ~431 g pure acid from 500 g starting ketone | Approximate yield ~86% |

Research Findings and Improvements

- The patented method (CN102746142A) demonstrates improved yield and milder conditions compared to older methods, reducing environmental and operational hazards.

- Use of nitrogen atmosphere and copper catalyst enhances coupling efficiency.

- Multi-step purification involving solvent extraction and pH adjustments yields high-purity product suitable for industrial applications.

- The ester hydrolysis method provides an alternative route with good yield but may be less efficient for large scale production.

Q & A

Q. What are the optimal synthetic routes for 2-(2-(4-chlorophenoxy)-5-chlorophenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling 4-chlorophenol with a substituted chlorophenyl acetic acid precursor. Key steps include:

- Friedel-Crafts alkylation or Ullmann-type coupling to form the diaryl ether linkage .

- Acid-catalyzed cyclization or nucleophilic substitution for final functionalization . Yield optimization requires:

-

Temperature control (80–120°C) to balance reaction rate and side-product formation.

-

Use of polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

-

Catalytic systems (e.g., CuI for Ullmann coupling) to enhance regioselectivity .

Data Table:Catalyst Solvent Temp (°C) Yield (%) Reference CuI DMF 110 68 K₂CO₃ DMSO 100 72

Q. How can structural characterization resolve ambiguities in spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- X-ray crystallography (as in ) provides unambiguous confirmation of stereochemistry and substituent positions .

- 2D NMR techniques (COSY, HSQC) differentiate overlapping signals in aromatic regions due to chlorine’s deshielding effects.

- IR spectroscopy combined with computational modeling (DFT) validates carbonyl (C=O) and ether (C-O-C) vibrational modes . Key Data:

- X-ray-derived bond angles: C-O-C = 118.5° .

- Calculated vs. observed IR peaks: C=O stretch at 1720 cm⁻¹ (DFT: 1715 cm⁻¹) .

Advanced Research Questions

Q. How do contradictory reports about this compound’s environmental persistence align with its structure-property relationships?

Methodological Answer: Discrepancies arise from:

Q. What strategies address conflicting bioactivity data in antimicrobial assays?

Methodological Answer: Discrepancies may stem from:

- Strain-specific resistance : Chlorophenoxy derivatives show variable MICs against Gram-positive vs. Gram-negative bacteria .

- Membrane permeability : Lipophilicity (Log Kow = 3.2) affects uptake in hydrophobic bacterial membranes . Mitigation approaches:

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., para to chlorine atoms) prone to electrophilic attack .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways . Case Study:

- Predicted nitration site: C-3 of the chlorophenyl ring (Fukui f⁻ = 0.15) .

- Experimental validation via HPLC-MS confirms nitro-derivative formation at C-3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.